2-Oxoindoline-6-carbaldehyde
Overview
Description
2-Oxoindoline-6-carbaldehyde is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is an important scaffold with diverse biological potentials .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, in a study published in Nature, two series of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides were designed and synthesized .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 2-oxoindoline ring . This structure is considered important due to its diverse biological potentials .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its potential as an antitumor agent . In particular, it has been used in the design and synthesis of novel acetohydrazides that showed notable cytotoxicity toward human cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various chemical databases . For instance, its molecular formula is C9H7NO2 and its molecular weight is 161.16 .Scientific Research Applications
Synthesis and Chemical Properties
2-Oxoindoline-6-carbaldehyde and its analogs, such as 2-chloroindole-3-carbaldehyde, are primarily involved in various synthesis processes. For instance, reactions with epibromohydrin and epichlorohydrin lead to different chemical structures, showcasing their versatility in organic synthesis (Suzdalev et al., 2011). Additionally, these compounds have been used in the construction of high nuclearity {Mn(III)25} barrel-like clusters, which exhibit single-molecule magnetic behavior, indicating their potential applications in material science (Giannopoulos et al., 2014).
Biological Activity and Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of this compound have shown promising results. For instance, 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives have been evaluated for their potential as anti-Alzheimer’s agents, exhibiting significant inhibitory effects on enzymes relevant to Alzheimer’s disease (Mphahlele et al., 2019). This highlights the compound's utility in drug discovery and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of 2-Oxoindoline-6-carbaldehyde is procaspase-3 , a key enzyme regulating apoptosis . This compound is part of a series of novel molecules designed to activate procaspase-3 .
Mode of Action
This compound interacts with its target, procaspase-3, to induce apoptosis, a programmed cell death process . This interaction leads to notable cytotoxicity towards human cancer cell lines .
Biochemical Pathways
The compound affects the apoptotic pathways regulated by caspases . Caspases are a large group of cysteine proteases enzymes involved in both extrinsic and intrinsic pathways of the apoptotic machine . The activation of procaspase-3 by this compound leads to changes in these pathways, resulting in the induction of apoptosis .
Pharmacokinetics
The compound’s cytotoxic effects on various cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target sites effectively .
Result of Action
The interaction of this compound with procaspase-3 results in the accumulation of cells in the S phase and substantial induction of late cellular apoptosis . This leads to notable cytotoxicity towards human cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) .
Future Directions
The future directions for research on 2-Oxoindoline-6-carbaldehyde are promising. It has been suggested that this compound could serve as a template for the design and development of novel anticancer agents . Furthermore, its derivatives have shown potential as effective inhibitors of acetylcholine esterase, which could be beneficial in the treatment of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The 2-oxoindoline family, to which 2-Oxoindoline-6-carbaldehyde belongs, has been associated with notable cytotoxicity toward human cancer cell lines . The compounds in this family have been found to interact with various enzymes and proteins, including caspases, a large group of cysteine proteases enzymes . These interactions can influence biochemical reactions, leading to changes in cellular functions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression . It has been found to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-6-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-1-2-7-4-9(12)10-8(7)3-6/h1-3,5H,4H2,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGVTXYFXZTQTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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